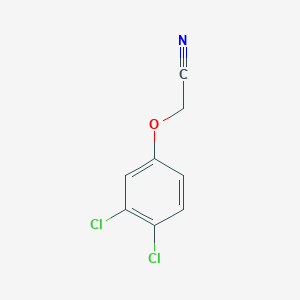
2-(3,4-Dichlorophenoxy)acetonitrile
概要
説明
2-(3,4-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 38949-69-8. It has a molecular weight of 202.04 and is usually stored at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The target products were obtained in 58-72% yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO/c9-7-2-1-6 (5-8 (7)10)12-4-3-11/h1-2,5H,4H2 .科学的研究の応用
Synthesis of Herbicides Using 2-(3,4-Dichlorophenoxy)acetonitrile
Herbicide Synthesis One of the primary scientific applications of this compound is in the synthesis of herbicides. Bandgar and Naik (1998) explored the synthesis of effective herbicides by using 2, 4-Dichlorophenoxy acetic acid anion supported on an anion exchange resin. This synthesis process involved treating the supported acid anion with dihalides in acetonitrile to yield diesters of 2, 4-dichlorophenoxy acetic acid, which have herbicidal properties (Bandgar & Naik, 1998).
Herbicide Analysis in Soil Another research conducted by Kashyap et al. (2005) focused on the analysis of 2,4-Dichlorophenoxy acetic acid (2,4-D) in soil. They developed a method to extract the herbicide from soil samples using acetonitrile in a modified Soxhlet apparatus, followed by analysis using high-performance liquid chromatography (HPLC) with UV detection. This study highlights the relevance of 2,4-D, a derivative of this compound, in agricultural applications and its analysis in environmental samples (Kashyap et al., 2005).
Scientific Research Beyond Herbicides
Fluorescent Probes for Metal Ions Fang et al. (2014) reported on a rhodamine-azacrown derivative that responds to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile. This study indicates a potential application of this compound derivatives in the development of fluorescent probes for detecting specific metal ions in different solvent environments (Fang et al., 2014).
Development of Sensing Electrodes Research by Sannicolo et al. (1998) involved the synthesis of functionalized cyclopentadithiophenes in acetonitrile for developing lithium- and sodium-sensing electrodes. This work illustrates the potential of this compound derivatives in the creation of advanced materials for sensing applications (Sannicolo et al., 1998).
Ionic Liquids as Herbicides and Plant Growth Regulators Pernak et al. (2013) explored the synthesis of new ionic liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion. These ILs demonstrated higher biological activity than traditional herbicides and plant growth regulators, suggesting another avenue for the application of this compound derivatives (Pernak et al., 2013).
Long-term Impact on Soil Microbial Populations The long-term application of 2,4-D, a compound related to this compound, was studied by Rai (1992) to understand its effects on microbial populations and biochemical processes in soil. This research is significant in assessing the environmental impact of such compounds (Rai, 1992).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds have shown antifungal activity against candida atcc species
Mode of Action
It is known that related compounds can inhibit the growth of certain fungi, such as candida atcc species . The specific interactions between 2-(3,4-Dichlorophenoxy)acetonitrile and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the antifungal activity of related compounds , it is possible that this compound may interfere with pathways essential for fungal growth and survival
Result of Action
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQAEZYNTJNSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)
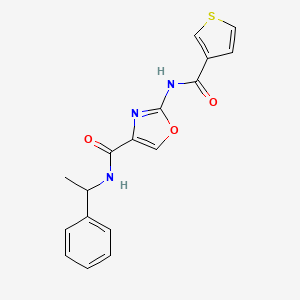
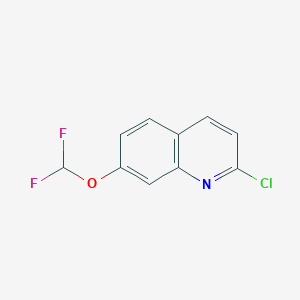
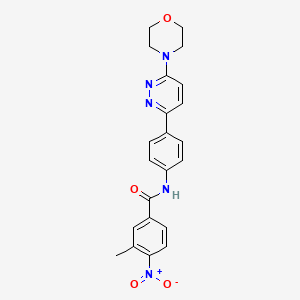
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2580523.png)

![Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2580526.png)
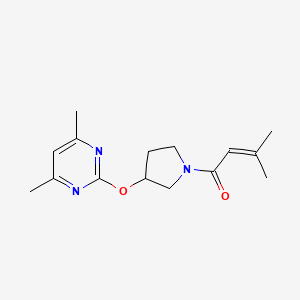
![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)
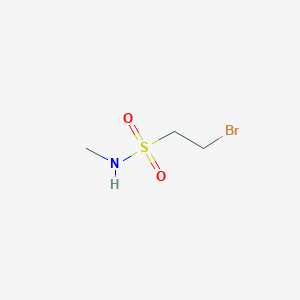
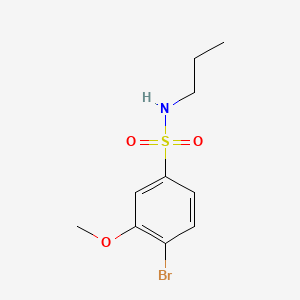

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one](/img/structure/B2580538.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2580539.png)